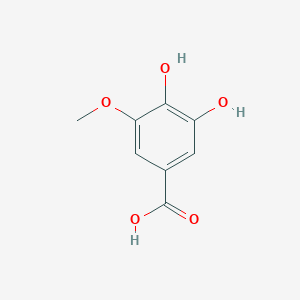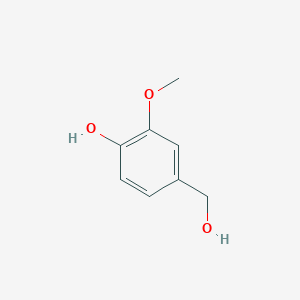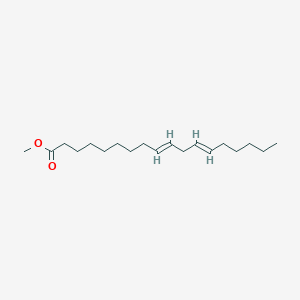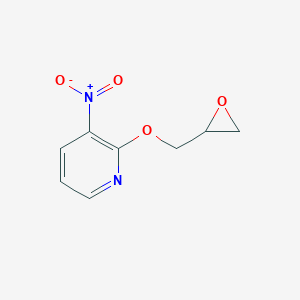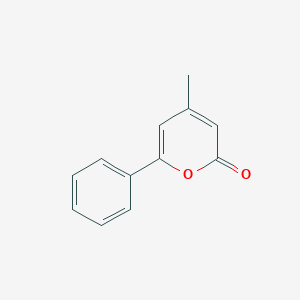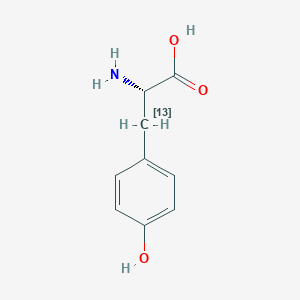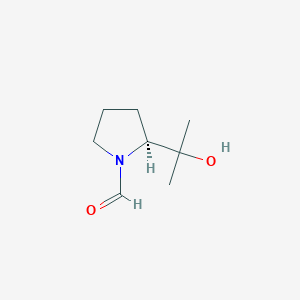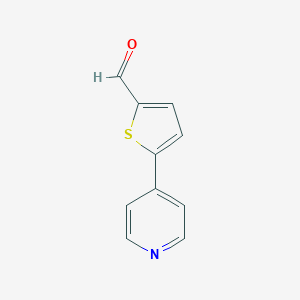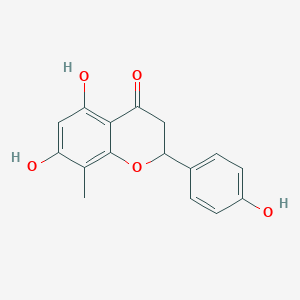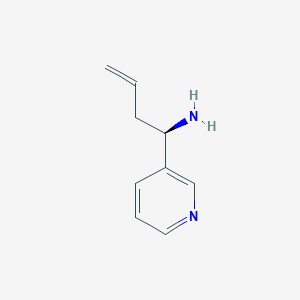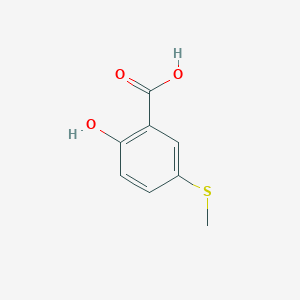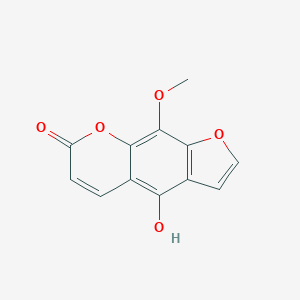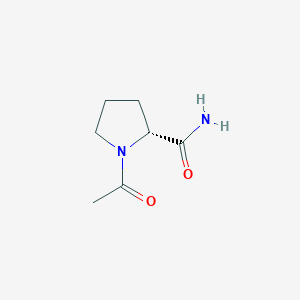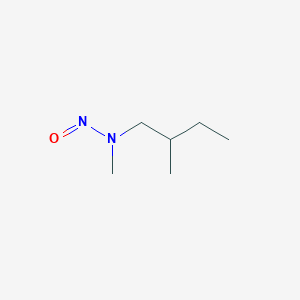
N-methyl-N-(2-methylbutyl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-methylbutyl)nitrous amide, also known as methohexital, is a short-acting barbiturate that is commonly used as an anesthetic agent. It was first synthesized in the 1950s and has since been used extensively in medical settings due to its rapid onset and short duration of action.
科学的研究の応用
N-methyl-N-(2-methylbutyl)nitrous amide has been extensively studied for its use as an anesthetic agent. It has been shown to be effective in inducing anesthesia in a variety of surgical procedures. Additionally, it has been used as a sedative agent in the treatment of insomnia and anxiety disorders.
作用機序
N-methyl-N-(2-methylbutyl)nitrous amide acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. By binding to this receptor, N-methyl-N-(2-methylbutyl)nitrous amide enhances the effects of GABA, leading to the suppression of neuronal activity and induction of anesthesia.
生化学的および生理学的効果
N-methyl-N-(2-methylbutyl)nitrous amide has a number of biochemical and physiological effects. It is a potent central nervous system depressant, leading to the suppression of neuronal activity and induction of anesthesia. It also has analgesic properties, making it useful in the treatment of pain. Additionally, it can cause respiratory depression, hypotension, and bradycardia.
実験室実験の利点と制限
N-methyl-N-(2-methylbutyl)nitrous amide has a number of advantages and limitations for use in laboratory experiments. Its rapid onset and short duration of action make it useful for studies that require precise timing. Additionally, its potency and ability to induce anesthesia make it useful for studies that require immobilization of test subjects. However, its potential for respiratory depression and other adverse effects must be taken into account when designing experiments.
将来の方向性
There are a number of potential future directions for research on N-methyl-N-(2-methylbutyl)nitrous amide. One area of interest is the development of new anesthetic agents that have fewer adverse effects than current agents. Additionally, there is interest in the use of N-methyl-N-(2-methylbutyl)nitrous amide as a sedative agent in the treatment of anxiety and insomnia. Finally, there is potential for further study of the mechanism of action of N-methyl-N-(2-methylbutyl)nitrous amide, which could lead to the development of new drugs that target the GABA receptor.
合成法
The synthesis of N-methyl-N-(2-methylbutyl)nitrous amide involves the reaction between 2-methyl-2-butanol and nitrous acid. The resulting compound is then reacted with methylamine to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
130787-81-4 |
|---|---|
製品名 |
N-methyl-N-(2-methylbutyl)nitrous amide |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
InChIキー |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
正規SMILES |
CCC(C)CN(C)N=O |
同義語 |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



